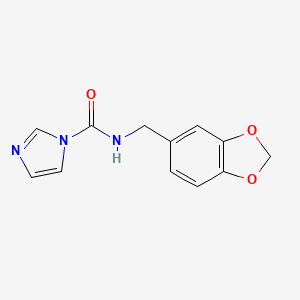

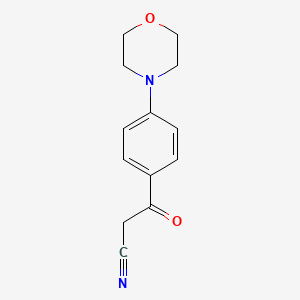

3-(4-Morpholinophenyl)-3-oxopropanenitrile

Overview

Description

3-(4-Morpholinophenyl)-3-oxopropanenitrile, also known as MOPN, is a chemical compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for a variety of experiments, from biochemical and physiological studies to drug development and testing. In

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

The compound “(E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one”, a derivative of “3-(4-Morpholinophenyl)-3-oxopropanenitrile”, has been synthesized and studied for its potential anticancer activity .

Methods of Application or Experimental Procedures

The compound was synthesized using a molecular hybridization method through the reaction between 3-acetylcoumarin and 4-morpholinobenzaldehyde. This reaction was facilitated by a Claisen–Schmidt reaction using pTSA as a catalyst .

Application in Antibacterial Research

Specific Scientific Field

This application is related to the field of Microbiology and Pharmacology .

Summary of the Application

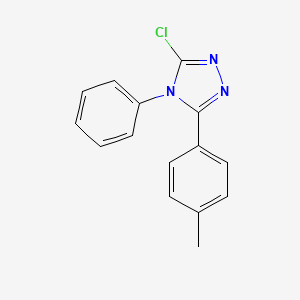

A series of novel amides, including “N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides”, were synthesized and screened for their in vitro antibacterial properties .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application were not detailed in the source .

Application in Crystallography

Specific Scientific Field

This application is related to the field of Crystallography .

Summary of the Application

The compound “(E)- -(4-morpholinophenyl)-1- N (quinoxalin-2-yl)methanimine”, a derivative of “3-(4-Morpholinophenyl)-3-oxopropanenitrile”, has been synthesized and its crystal structure has been studied .

Methods of Application or Experimental Procedures

The compound was synthesized through the reaction between quinoxaline-2-carbaldehyde and 4-morpholin-4-yl-phenylamine. The resulting solution was left in air for a few days, yielding red rod-shaped crystals .

Application in Antibacterial Research

Specific Scientific Field

This application is related to the field of Microbiology and Pharmacology .

Summary of the Application

A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application were not detailed in the source .

Results or Outcomes

The compounds exhibited significant antibacterial activity. The compound 8d exhibited superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL and compound 8l is most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .

Application in Drug Synthesis

Specific Scientific Field

This application is related to the field of Pharmaceutical Chemistry .

Summary of the Application

The compound “3-(4-Morpholinophenyl)-3-oxopropanenitrile” has been used in the synthesis of Linezolid, an antibiotic used for the treatment of infections caused by Gram-positive bacteria .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application were not detailed in the source .

Results or Outcomes

Linezolid was successfully synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide .

Application in Photopolymerization

Specific Scientific Field

This application is related to the field of Polymer Chemistry .

Summary of the Application

The compound “3-(4-Morpholinophenyl)-3-oxopropanenitrile” has been used as a photoinitiator in the photopolymerization process. This process is used in various industrial fields and has found applications in the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems .

Methods of Application or Experimental Procedures

The specific methods of application were not detailed in the source .

Results or Outcomes

The two-component DKPP1/N-methyldiethanolamine (MDEA) 0.15%/8% w/w system could lead to an efficient polymerization of 2-hydroxyethyl acrylate (HEA) in water. A hydrogel containing 74% water while starting from a formulation of HEA only containing 40% water could be obtained upon irradiation at 470 nm .

Application in Biomedical Applications

Specific Scientific Field

This application is related to the field of Biomedical Engineering .

Summary of the Application

The compound “3-(4-Morpholinophenyl)-3-oxopropanenitrile” has been used as a photoinitiator in various biomedical applications , such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems .

Methods of Application or Experimental Procedures

The specific methods of application were not detailed in the source .

Results or Outcomes

The use of photopolymerization processes requires an appropriate initiating system that, in biomedical applications, must meet additional criteria such as high water solubility, non-toxicity to cells, and compatibility with visible low-power light sources .

Application in Drug Synthesis

Specific Scientific Field

This application is related to the field of Pharmaceutical Chemistry .

Summary of the Application

The compound “3-(4-Morpholinophenyl)-3-oxopropanenitrile” has been used in the synthesis of Linezolid, an antibiotic used for the treatment of infections caused by Gram-positive bacteria .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application were not detailed in the source .

Results or Outcomes

Linezolid was successfully synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide .

properties

IUPAC Name |

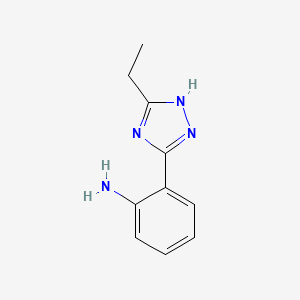

3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOOGLCCLWWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653897 | |

| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Morpholinophenyl)-3-oxopropanenitrile | |

CAS RN |

887591-40-4 | |

| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)

![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)